molecular formula C11H18F3NO3 B8107079 tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8107079
M. Wt: 269.26 g/mol
InChI Key: AAVVGFKIMWXYCG-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18F3NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a useful scaffold in medicinal chemistry.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug molecules, leading to better efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique reactivity allows for the creation of novel polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-formyl-4-(trifluoromethyl)piperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate is unique due to the position of the hydroxy group on the piperidine ring. This structural difference can significantly impact its reactivity and biological activity. For instance, the presence of the hydroxy group at the 3-position may enhance its ability to form hydrogen bonds, influencing its interaction with biological targets.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-7(11(12,13)14)4-8(16)6-15/h7-8,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVGFKIMWXYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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